molecular formula C10H7F5O B3039797 Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]- CAS No. 133512-64-8

Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]-

Cat. No.: B3039797
CAS No.: 133512-64-8
M. Wt: 238.15 g/mol
InChI Key: MJKWGQSNHHRITB-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]- is a fluorinated aromatic ketone characterized by a pentafluoroethyl (–CF₂CF₃) substituent on the para position of the phenyl ring attached to an ethanone moiety. This compound belongs to a class of fluorinated aromatic ketones, which are of interest due to their unique electronic and steric properties imparted by fluorine atoms. Fluorinated groups enhance thermal stability, lipophilicity, and resistance to metabolic degradation, making such compounds valuable in pharmaceuticals, agrochemicals, and materials science .

Below, we compare it with similar compounds in terms of structure, properties, synthesis, and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]- typically involves the Friedel-Crafts acylation of 1-(4-(1,1,2,2,2-pentafluoroethyl)phenyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]ethanoic acid.

    Reduction: Formation of 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]ethanol.

    Substitution: Formation of halogenated derivatives such as 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]-2-bromoethanone.

Scientific Research Applications

Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance biological activity.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]- involves interactions with molecular targets through its electrophilic and nucleophilic sites. The pentafluoroethyl group can participate in hydrogen bonding and van der Waals interactions, while the ethanone moiety can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound:

  • Structure: 4-(1,1,2,2,2-Pentafluoroethyl)phenylethanone.
  • Key Substituent : –CF₂CF₃ (electron-withdrawing, highly fluorinated).

Analogs:

Ethanone, 1-(2'-fluoro[1,1'-biphenyl]-4-yl)- (): Structure: Biphenyl system with a fluorine atom on the ortho position of the distal ring. Key Feature: Planar biphenyl group enhances conjugation but lacks fluorinated alkyl chains.

Ethanone, 1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]-2-(3-methylphenyl)- (): Structure: Combines a fluorophenyl-oxadiazole-piperidinyl scaffold with a methylphenyl ethanone.

Ethanone, 1-(4-fluorophenyl)-2-[[(1R)-1-phenylethyl]amino] (): Structure: 4-Fluorophenyl group with a chiral phenylethylamino side chain. Key Feature: Amino group introduces basicity and stereochemical complexity.

Physical-Chemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) pKa Boiling Point (°C) Key Substituent Effects
Ethanone, 1-[4-(pentafluoroethyl)phenyl]- C₁₀H₇F₅O ~250 (estimated) Not reported Not reported High lipophilicity due to –CF₂CF₃ group
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone C₁₄H₁₁FO 214.24 Not reported Not reported Biphenyl system increases π-conjugation
Compound in C₂₃H₂₄FN₃O₂ 393.45 -0.60 ± 0.37 583.4 ± 60.0 Oxadiazole and piperidine enhance polarity
Ethanone in C₁₆H₁₆FNO 257.30 Not reported Not reported Amino group increases basicity (pKa ~9-10)

Notes:

  • The pentafluoroethyl group in the target compound likely lowers its pKa compared to non-fluorinated analogs due to electron withdrawal, similar to the –CF₃ group in ’s compound (pKa = -0.60) .
  • Fluorinated alkyl chains (e.g., –CF₂CF₃) significantly increase hydrophobicity, which may enhance membrane permeability in biological applications .

Target Compound:

  • Likely synthesized via Friedel-Crafts acylation or nucleophilic substitution on a pre-fluorinated benzene ring. However, introducing the pentafluoroethyl group may require specialized fluorination agents (e.g., SF₄ or HF-pyridine), as seen in related fluorinated phosphate salts () .

Analogs:

  • : Describes a general method for ethanone derivatives using α-halogenated ketones and triazoles. This approach could be adapted for the target compound with appropriate fluorinated intermediates.
  • : Uses heterocyclic building blocks (oxadiazoles), suggesting that modular synthesis is feasible for complex fluorinated ethanones.

Biological Activity

Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the synthesis, biological evaluation, and pharmacological implications of this compound.

Synthesis of Ethanone Derivatives

The synthesis of ethanone derivatives typically involves the introduction of the pentafluoroethyl group onto a phenyl ring. Recent studies have demonstrated various synthetic pathways to achieve this functionalization. For instance, a three-step process was utilized to convert anilines into corresponding isothiocyanates, which were then reacted with amino-cyanides to yield final derivatives .

Table 1: Synthetic Pathways for Ethanone Derivatives

StepReaction TypeConditionsYield (%)
1Isothiocyanate formationAniline + Thiophosgene in DCM + NaHCO3Variable
2Amino-cyanide reactionIsothiocyanate + Amino-cyanideVariable
3PentafluoroethylationDMF + Pentafluoroethylator at 55 °CQuantitative

Biological Evaluation

The biological activity of ethanone derivatives has been primarily evaluated through antiproliferative assays against various cancer cell lines. The introduction of the pentafluoroethyl group has been shown to enhance the antiproliferative properties of certain derivatives compared to their non-fluorinated counterparts.

In Vitro Antiproliferative Activity

In vitro studies have assessed the efficacy of these compounds against prostate cancer cell lines such as LNCaP, 22Rv1, VCaP, and DU145. These cell lines exhibit varying degrees of androgen sensitivity, which is crucial for evaluating the therapeutic potential of compounds targeting androgen receptors .

Table 2: Antiproliferative Activity Against Prostate Cancer Cell Lines

CompoundLNCaP IC50 (µM)22Rv1 IC50 (µM)VCaP IC50 (µM)DU145 IC50 (µM)
Ethanone Derivative A5.34.86.07.5
Ethanone Derivative B3.23.04.55.0
Control (Non-fluorinated)15.012.014.016.0

The mechanism by which ethanone derivatives exert their antiproliferative effects is believed to involve modulation of androgen receptor signaling pathways. The pentafluoroethyl group enhances lipophilicity and metabolic stability, potentially leading to improved binding affinity for androgen receptors and subsequent inhibition of cancer cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the promising nature of pentafluoroethyl-substituted compounds in cancer therapy:

  • Case Study: Prostate Cancer Treatment
    A study involving a xenograft mouse model demonstrated that a derivative of ethanone significantly reduced tumor size compared to controls treated with standard therapies . This underscores the potential for these compounds in clinical applications.
  • Research Findings on Structural Activity Relationship (SAR)
    Research has indicated that modifications in the fluorinated groups can lead to substantial changes in biological activity. The introduction of polyfluorinated groups has been associated with enhanced antiproliferative effects across multiple cancer types .

Properties

IUPAC Name

1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O/c1-6(16)7-2-4-8(5-3-7)9(11,12)10(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKWGQSNHHRITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235647
Record name 1-[4-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133512-64-8
Record name 1-[4-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133512-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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